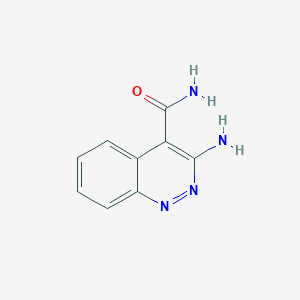
3-(1-Hexyl-3-isobutyl-3-pyrrolidinyl)phenol citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hexyl-3-isobutylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with a molecular formula of C26H41NO8
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hexyl-3-isobutylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate involves multiple steps, starting with the formation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenol group is then introduced via electrophilic aromatic substitution, followed by esterification to attach the tricarboxylate moiety. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures the efficient production of the compound with minimal impurities.
化学反应分析
Types of Reactions
3-(1-Hexyl-3-isobutylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
3-(1-Hexyl-3-isobutylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-Hexyl-3-isobutylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The pyrrolidine ring can interact with enzymes, potentially inhibiting their activity. The tricarboxylate ester may also play a role in modulating the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Phenol derivatives: Compounds with phenol groups but different side chains.
Tricarboxylate esters: Compounds with similar ester groups but different core structures.
Uniqueness
3-(1-Hexyl-3-isobutylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of a pyrrolidine ring, phenol group, and tricarboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
37627-61-5 |
|---|---|
分子式 |
C26H41NO8 |
分子量 |
495.6 g/mol |
IUPAC 名称 |
3-[1-hexyl-3-(2-methylpropyl)pyrrolidin-3-yl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H33NO.C6H8O7/c1-4-5-6-7-12-21-13-11-20(16-21,15-17(2)3)18-9-8-10-19(22)14-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-10,14,17,22H,4-7,11-13,15-16H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
JXDDGRFTPSTZPU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1CCC(C1)(CC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


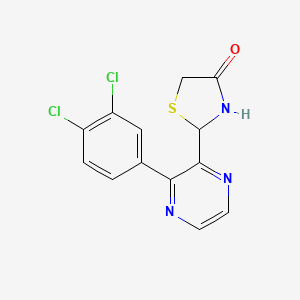
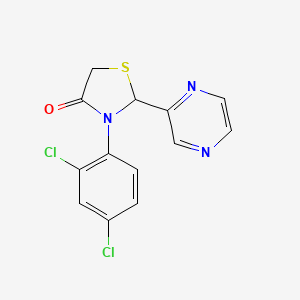
![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)
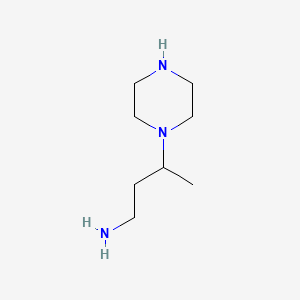


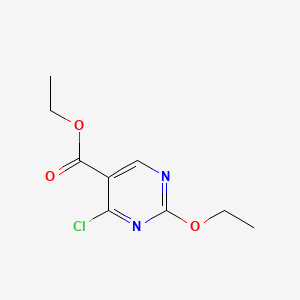
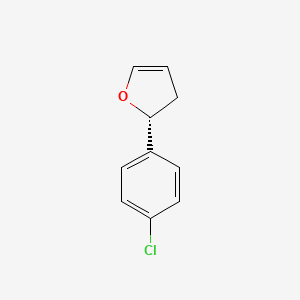
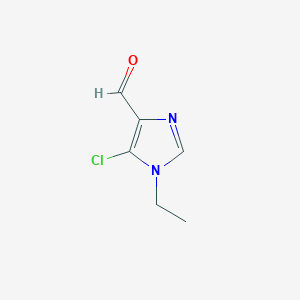
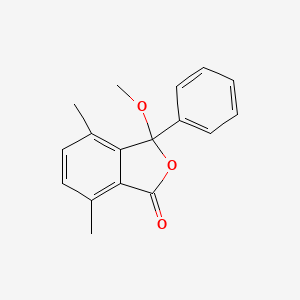
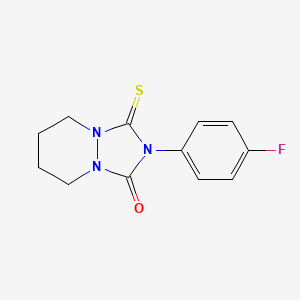
![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)
